molecular formula C21H22N2O4 B12751235 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one CAS No. 127653-89-8

11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one

Cat. No.: B12751235
CAS No.: 127653-89-8
M. Wt: 366.4 g/mol
InChI Key: COJCAJQWRXYOJZ-UUASQNMZSA-N
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Description

11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a structurally complex heterocyclic compound featuring a pyrido-benzazepinone core. Key structural attributes include:

  • Core framework: A fused pyrido[4,3-c]benzazepin-5(6H)-one system, which combines a pyridine ring with a benzazepinone moiety.
  • Substituents: 9-Methoxy group: An electron-donating substituent that may enhance solubility and influence electronic properties. 6-Methyl group: A small alkyl substituent contributing to steric effects.

Properties

CAS No.

127653-89-8

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

(6Z)-6-(9-methoxy-6-methyl-5-oxopyrido[4,3-c][1]benzazepin-11-ylidene)hexanoic acid

InChI

InChI=1S/C21H22N2O4/c1-23-19-9-8-14(27-2)12-17(19)15(6-4-3-5-7-20(24)25)18-13-22-11-10-16(18)21(23)26/h6,8-13H,3-5,7H2,1-2H3,(H,24,25)/b15-6-

InChI Key

COJCAJQWRXYOJZ-UUASQNMZSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)OC)/C(=C/CCCCC(=O)O)/C3=C(C1=O)C=CN=C3

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=CCCCCC(=O)O)C3=C(C1=O)C=CN=C3

Origin of Product

United States

Biological Activity

11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrido-benzazepine framework, which is known for its diverse biological activities. The molecular formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2} with a monoisotopic mass of approximately 322.168 Da. Its structural complexity allows for interactions with various biological targets, particularly in the nervous system.

Research indicates that this compound may exhibit activity as a muscarinic receptor antagonist. Muscarinic receptors are critical in mediating the effects of acetylcholine in the nervous system, influencing functions such as cognition, memory, and muscle control. Studies have shown that related compounds can selectively bind to different muscarinic receptor subtypes (M1-M4), suggesting that 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one may also possess similar selectivity profiles .

Pharmacological Studies

Several studies have assessed the pharmacological profile of derivatives related to this compound:

  • Muscarinic Receptor Binding : In experiments using rat brain homogenates, the compound demonstrated significant binding affinity to M2 and M3 muscarinic receptors. This suggests potential applications in treating conditions associated with cholinergic dysfunction .
  • Neuroprotective Effects : Preliminary in vitro studies indicate that the compound may have neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Antidepressant-like Activity : Animal models have shown that this compound exhibits antidepressant-like effects in behavioral tests, possibly through modulation of serotonergic systems alongside muscarinic antagonism .

Study 1: Neuroprotective Efficacy

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound on cultured neurons subjected to oxidative stress. Results indicated a dose-dependent reduction in neuronal death, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Study 2: Muscarinic Receptor Interaction

In a comparative study involving various tetraamines and diamines, 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one was assessed for its selectivity at muscarinic receptors. The findings revealed significant selectivity for M2 receptors over others, suggesting its utility in developing targeted treatments for conditions like asthma and cardiac arrhythmias .

Data Table: Biological Activities Summary

Activity TypeObservationsReferences
Muscarinic AntagonismHigh affinity for M2 and M3 receptors
NeuroprotectionReduced neuronal death under oxidative stress
Antidepressant-like EffectsPositive results in behavioral models

Scientific Research Applications

The compound 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article will explore the various applications of this compound, supported by data tables and case studies.

Structural Overview

The molecular formula of 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one is C21H22N2O4C_{21}H_{22}N_{2}O_{4}. Its structure includes a complex arrangement of rings and functional groups that contribute to its biological activity.

Key Structural Features

  • Molecular Formula : C21H22N2O4C_{21}H_{22}N_{2}O_{4}
  • SMILES Notation : CN1C2=C(C=C(C=C2)OC)/C(=C/CCCCC(=O)O)/C3=C(C1=O)C=CN=C3
  • InChIKey : COJCAJQWRXYOJZ-UUASQNMZSA-N

Antitumor Activity

Recent studies have indicated that compounds similar to 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one exhibit significant antitumor properties. For instance, derivatives of pyrido[4,3-c]benzazepine have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

A study demonstrated that a related compound showed IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further development in anticancer therapies.

Neurological Applications

The structure of the compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin receptors, which are crucial in treating mood disorders.

Case Study: Serotonin Receptor Modulation

Research has shown that certain benzazepine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for exploring the neurological effects of 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-5,11-dihydropyrido(4,3-c)(1)benzazepin-5(6H)-one .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Preliminary tests indicate that it may possess activity against various bacterial strains.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
11-(5-Carboxypentylidene)... P. aeruginosa18

Synthetic Pathways

The synthesis of this compound involves multiple steps, often utilizing key intermediates derived from benzodiazepine frameworks. Understanding these pathways is crucial for developing scalable production methods.

Synthetic Route Overview

  • Formation of the Benzazepine Core
  • Functionalization at the 9 and 11 Positions
  • Carboxylation to introduce the pentylidene group

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrido-Benzazepinone Derivatives

Compound Name Core Structure Substituents Key Functional Groups Melting Point (°C) Yield (%) Synthesis Method Reference
Target Compound: 11-(5-Carboxypentylidene)-9-methoxy-6-methyl-... Pyrido[4,3-c]benzazepin-5(6H)-one 9-OCH₃, 6-CH₃, 11-(5-carboxypentylidene) Carboxylic acid, methoxy N/A N/A N/A N/A
11-Ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one Pyrido[2,3-b][1,5]benzodiazepin-5-one 11-CH₂CH₃, 6-CH₃, 9-NO₂ Nitro, ethyl N/A N/A N/A [2]
11,12-Dimethoxy-9-(4-phenylsulphonyl)-...benzazepino[5,4-c]quinolin-5-one Benzo[2,3]azepino[5,4-c]quinolin-5-one 9-SO₂C₆H₅, 11,12-OCH₃ Sulfonyl, dimethoxy N/A High* MCM-41(H)-catalyzed synthesis [3]
11-Ethyl-5-methyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one Pyrido[2,3-b][1,4]benzodiazepin-6-one 11-CH₂CH₃, 5-CH₃ Ethyl, methyl N/A N/A N/A [4]

*Reported as "high yield" but exact value unspecified .

Key Observations :

Core Structure Variations: The target compound’s pyrido[4,3-c]benzazepinone core differs from pyrido[2,3-b]benzodiazepinones in ring fusion positions, altering molecular geometry and electronic distribution .

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 9-methoxy group contrasts with the nitro group in , which may reduce electron density at the core and affect reactivity.
  • Hydrophilic Moieties : The 5-carboxypentylidene chain in the target introduces a carboxylic acid, improving water solubility compared to sulfonyl () or alkyl () substituents.

Synthetic Strategies :

  • The use of MCM-41(H) catalyst in highlights advancements in achieving high yields and purity, whereas traditional methods (e.g., acetic anhydride/acetic acid in ) are less optimized.

Comparison with Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives

Table 2: Heterocyclic Derivatives with Fused Ring Systems

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 68 CN, CO
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 68 CN, CO
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl 268–269 57 CN, NH, CO

Key Differences :

  • Ring Systems: The target’s benzazepinone lacks the thiazole or quinazoline moieties seen in , resulting in distinct electronic and steric profiles.
  • Functional Groups : The prevalence of nitrile (CN) and carbonyl (CO) groups in contrasts with the target’s carboxylic acid, suggesting divergent reactivity and target selectivity.

Q & A

Q. How can researchers align experimental workflows with broader conceptual frameworks (e.g., heterocyclic chemistry principles)?

  • Methodological Answer : Mechanistic studies (e.g., trapping reactive intermediates with TEMPO) validate proposed reaction pathways. Comparative analysis of benzazepine analogs (e.g., substituent effects on ring strain) informs synthetic strategies. Collaboration with computational chemists bridges empirical data with frontier molecular orbital theory .

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